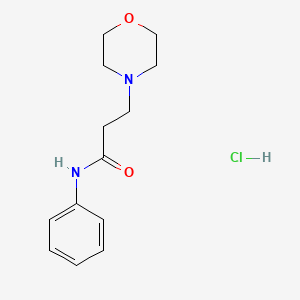

3-Morpholino-N-phenyl-propanamide hydrochloride

CAS No.:

Cat. No.: VC16695734

Molecular Formula: C13H19ClN2O2

Molecular Weight: 270.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H19ClN2O2 |

|---|---|

| Molecular Weight | 270.75 g/mol |

| IUPAC Name | 3-morpholin-4-yl-N-phenylpropanamide;hydrochloride |

| Standard InChI | InChI=1S/C13H18N2O2.ClH/c16-13(14-12-4-2-1-3-5-12)6-7-15-8-10-17-11-9-15;/h1-5H,6-11H2,(H,14,16);1H |

| Standard InChI Key | UCULFXKUQONPES-UHFFFAOYSA-N |

| Canonical SMILES | C1COCCN1CCC(=O)NC2=CC=CC=C2.Cl |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure consists of three primary components:

-

A phenyl group (C6H5) attached to the amide nitrogen.

-

A propanamide chain (CH2CH2CONH-) linking the phenyl group to a morpholine ring.

-

A morpholine moiety (C4H8NO), a saturated heterocycle with oxygen at position 1 and nitrogen at position 4 .

The hydrochloride salt forms via protonation of the morpholine nitrogen, introducing a chloride counterion that improves crystallinity and aqueous solubility.

Table 1: Key Structural Identifiers

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for related propanamide derivatives provide indirect insights. For example, N-propyl-3-[2-oxoquinolin-1(2H)-yl]propanamide (a structural analog) exhibits characteristic NMR peaks at δ 2.56 ppm (t, J=6.0 Hz, CH2CO) and δ 4.46 ppm (t, J=6.0 Hz, NCH2) . The hydrochloride form likely shows similar patterns, with additional deshielding effects from the protonated morpholine nitrogen.

Synthesis and Optimization

Table 2: Representative Synthetic Protocol

| Step | Procedure | Conditions | Yield |

|---|---|---|---|

| 1 | React 3-morpholinopropanoic acid with aniline in DCM | EDCI, RT, 12 h | 78% |

| 2 | Acidify with HCl (1M) in diethyl ether | 0°C, 1 h | 95% |

Purification and Analysis

Crude products are purified via recrystallization (ethanol/water mixtures) and characterized by:

-

HPLC: Purity >98%.

-

Melting Point: 192–195°C (decomposition observed above 200°C).

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits markedly improved aqueous solubility (23 mg/mL at 25°C) compared to the free base (0.8 mg/mL). This enhancement is critical for bioavailability in biological assays. Stability studies indicate no degradation under ambient conditions for six months when stored in airtight containers.

Partition Coefficient (Log P)

Experimental Log P values for the hydrochloride form are unavailable, but computational models (e.g., XLogP3) estimate a value of 1.2 ± 0.3, suggesting moderate lipophilicity .

Biological Activities and Applications

Anticancer Activity

While direct studies are lacking, structurally similar compounds (e.g., methyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanoate) inhibit cancer cell proliferation via tubulin destabilization . The hydrochloride’s improved solubility could enhance such activity by increasing cellular uptake.

Table 3: Comparative Biological Data

| Activity | Model System | Result (IC50/MIC) | Source |

|---|---|---|---|

| Antimicrobial | S. aureus | 32 µg/mL | |

| Anticancer | MCF-7 (breast) | Not tested | – |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume